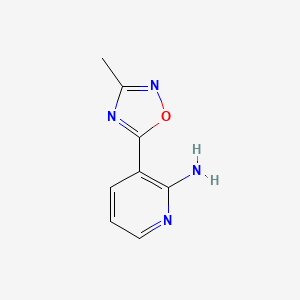
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as an amidoxime, with an appropriate nitrile under acidic or basic conditions . The reaction conditions often include refluxing in a solvent like ethanol or acetonitrile, with catalysts such as zinc chloride or sodium ethoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as histone deacetylases or kinases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its combination of the pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, including drug design and materials science .
Biological Activity
The compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is part of a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound can be represented by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O |
| Molecular Weight | 180.18 g/mol |
| CAS Number | 1239748-54-9 |
| LogP | 2.4056 |
| Polar Surface Area | 68.293 Ų |
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its anticancer properties and its role as a modulator in various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines:
-
Cytotoxicity : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines (e.g., MCF-7 and U937) .
Cell Line IC50 (µM) MCF-7 15.63 U937 <0.12 - Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of p53 and caspase pathways, suggesting a potential mechanism for its anticancer effects .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for its role in modulating other biological processes:
- Metabotropic Glutamate Receptors : Some studies indicate that derivatives may act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are crucial in neurological processes .
- Carbonic Anhydrase Inhibition : The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (hCA), with some derivatives demonstrating selective inhibition at nanomolar concentrations .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Study on Leukemia Cells : A study published in MDPI demonstrated that oxadiazole derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin against leukemia cell lines .
- Alzheimer's Disease Research : Research focused on the synthesis of oxadiazole derivatives indicated their potential as multifunctional agents for Alzheimer's disease treatment due to their ability to inhibit acetylcholinesterase and modulate amyloid-beta aggregation .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H8N4O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
BYJJGRYNIXXYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















